1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is a derivative of naphthalene, characterized by a tetrahydronaphthalene ring system with a hydroxyl group and a methyl group attached to the first carbon atom.
Preparation Methods
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through several methods:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1-methyl-1-naphthol.
Reduction of Ketones: Another method involves the reduction of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial production methods often employ catalytic hydrogenation due to its efficiency and scalability .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions:
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological pathways . The hydroxyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Methyl-1-naphthol: Contains a naphthalene ring without the tetrahydro modification, resulting in different chemical properties and reactivity.
1-Methyl-1,2,3,4-tetrahydro-1-naphthylamine: Contains an amino group instead of a hydroxyl group, leading to different biological activities and applications.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQPAIYNBOCMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933650 | |
Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14944-28-6 | |
Record name | 1-Methyl-1,2,3,4,-tetrahydro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.